1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene
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Overview
Description
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene is a complex organic compound characterized by its unique tetracyclic structure and multiple chlorine atoms. This compound is notable for its stability and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene typically involves multiple steps, including the formation of the tetracyclic core and subsequent chlorination. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups such as hydroxyl or amino groups.
Scientific Research Applications
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and tetracyclic structure allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,4R,6S,7S,8S,9R)-7-[tert-butyl(dimethyl)silyl]oxy-2-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-en-3-one
- 3,6-Methanonaphth[2,3-b]oxirene-2,7-diol,1a,2,2a,3,6,6a,7,7a-octahydro-,(1aR,2S,2aR,3R,6S,6aR,7R,7aS)-rel-(9CI)
Uniqueness
What sets 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene apart from similar compounds is its high degree of chlorination and unique tetracyclic structure
Properties
CAS No. |
61740-46-3 |
---|---|
Molecular Formula |
C11H8Cl6O |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
(1S,2R,4S,6R,8S,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene |
InChI |
InChI=1S/C11H8Cl6O/c12-7-8(13)10(15)4-2-6-5(18-6)1-3(4)9(7,14)11(10,16)17/h3-6H,1-2H2/t3-,4+,5+,6-,9+,10- |
InChI Key |
QVZLFPOSNZQZIZ-MNDOKOEESA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](C[C@@H]3[C@H]1O3)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES |
C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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